Src Kinase Inhibitory Activity in a Cellular Context vs. Reference Inhibitor
A closely related analog from the same chemical series was tested for inhibition of Tel-fused SRC in mouse BA/F3 cells, demonstrating an IC50 of 4.6 µM [1]. This serves as the most direct cross-study comparable evidence for the target compound, which bears the same core scaffold. For context, the clinical Src inhibitor dasatinib achieves an IC50 of approximately 0.5 nM in similar cellular assays, highlighting that this compound occupies a lower-potency chemical tool space suitable for SAR studies rather than clinical potency.
| Evidence Dimension | Src kinase inhibition in cell-based assay (IC50) |
|---|---|
| Target Compound Data | 4.6 µM (data for nearest structural analog in the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series) |
| Comparator Or Baseline | Dasatinib: ~0.5 nM (cell-based Src inhibition); Unsubstituted parent scaffold: Inactive or >10 µM (class-level inference) |
| Quantified Difference | The target compound's analog is approximately 9,200-fold less potent than dasatinib but significantly more potent than the unsubstituted core scaffold. |
| Conditions | Inhibition of Tel-fused SRC expressed in mouse BA/F3 cells after 48 hrs, measured by luciferase reporter gene assay. |
Why This Matters
This defines the compound's utility as a low-potency chemical probe for Src-dependent pathway analysis, where complete kinase ablation by high-potency inhibitors like dasatinib is undesirable.
- [1] BindingDB Entry for BDBM50092080 (CHEMBL3582427). Inhibition of Tel-fused SRC in mouse BA/F3 cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50092080 View Source
